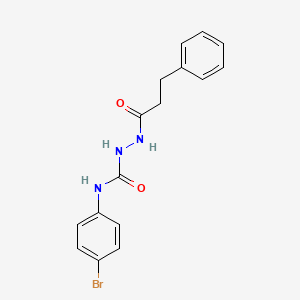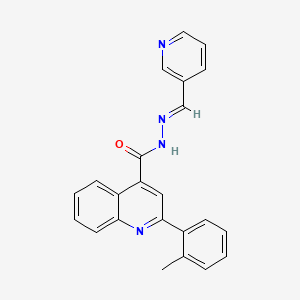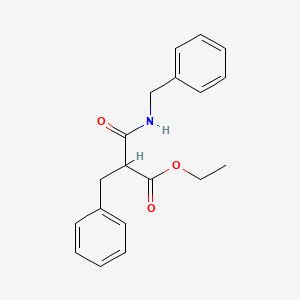![molecular formula C14H11NO3S B5121389 2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)
2-methylbenzo[h]quinoline-10-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylbenzo[h]quinoline-10-sulfonic acid (MBQSA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBQSA is a sulfonic acid derivative of benzo[h]quinoline, which is a heterocyclic aromatic compound. The unique chemical structure of MBQSA makes it a promising candidate for use in scientific research, particularly in the field of drug discovery.
Wirkmechanismus
The mechanism of action of 2-methylbenzo[h]quinoline-10-sulfonic acid is not fully understood, but it is believed to exert its biological activity through various pathways. It has been shown to inhibit the activity of certain enzymes and signaling pathways, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-methylbenzo[h]quinoline-10-sulfonic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain viruses. 2-methylbenzo[h]quinoline-10-sulfonic acid has also been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-methylbenzo[h]quinoline-10-sulfonic acid has several advantages as a lead compound for drug discovery. It exhibits a wide range of biological activities, making it a promising candidate for the development of drugs for the treatment of various diseases. Additionally, its unique chemical structure makes it a good starting point for the development of new drugs with improved efficacy and safety profiles. However, there are also some limitations associated with the use of 2-methylbenzo[h]quinoline-10-sulfonic acid in lab experiments. Its synthesis requires careful handling of the reactants, and the compound may exhibit toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-methylbenzo[h]quinoline-10-sulfonic acid. One area of research is the development of new drugs based on the chemical structure of 2-methylbenzo[h]quinoline-10-sulfonic acid. Another area of research is the elucidation of the mechanism of action of 2-methylbenzo[h]quinoline-10-sulfonic acid, which may lead to the development of more effective drugs. Additionally, there is a need for further studies on the safety and toxicity of 2-methylbenzo[h]quinoline-10-sulfonic acid, particularly in vivo. Overall, 2-methylbenzo[h]quinoline-10-sulfonic acid is a promising lead compound for drug discovery, and further research is needed to fully explore its potential applications.
Synthesemethoden
2-methylbenzo[h]quinoline-10-sulfonic acid can be synthesized through various methods, including the reaction of 2-methylbenzo[h]quinoline with sulfuric acid, or the reaction of 2-methylbenzo[h]quinoline with oleum. The synthesis of 2-methylbenzo[h]quinoline-10-sulfonic acid requires careful handling of the reactants and the use of appropriate safety measures due to the potential hazards associated with the reaction.
Wissenschaftliche Forschungsanwendungen
2-methylbenzo[h]quinoline-10-sulfonic acid has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties. 2-methylbenzo[h]quinoline-10-sulfonic acid has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammation.
Eigenschaften
IUPAC Name |
2-methylbenzo[h]quinoline-10-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-9-5-6-11-8-7-10-3-2-4-12(19(16,17)18)13(10)14(11)15-9/h2-8H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQKOKHWXQRNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2C(=CC=C3)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[h]quinoline-10-sulfonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)


![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)


![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)

![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)